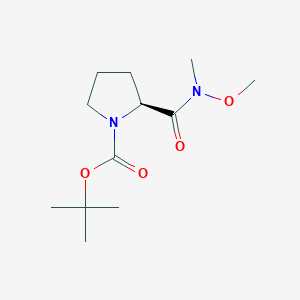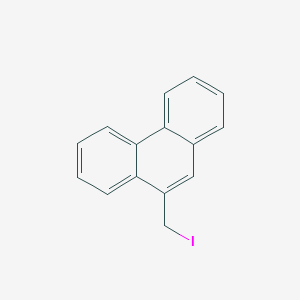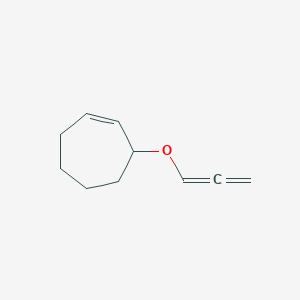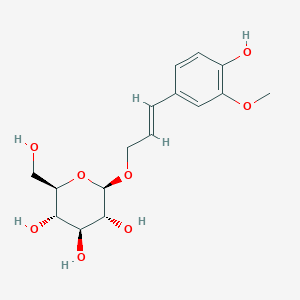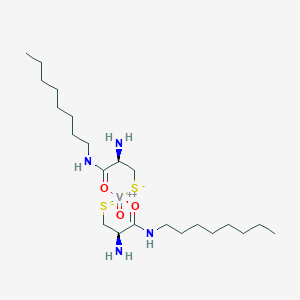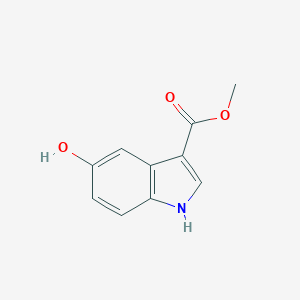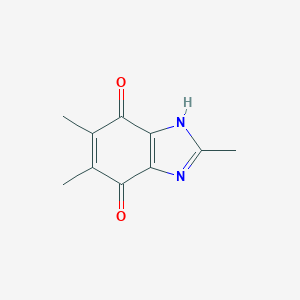
1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)-, also known as ACA, is a chemical compound that has been extensively studied for its potential applications in scientific research. ACA is a potent DNA intercalator and has been shown to have antitumor properties.
Mécanisme D'action
1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)- is a potent DNA intercalator, meaning that it binds to DNA and disrupts its structure. This disruption can lead to DNA damage and cell death, making 1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)- a promising candidate for cancer treatment. 1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)- has also been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)- are complex and depend on a variety of factors, including the concentration of the compound, the type of cells it is interacting with, and the duration of exposure. Studies have shown that 1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)- can induce DNA damage and cell death in tumor cells, while having minimal effects on normal cells. 1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)- has also been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)- is its potent antitumor properties. It has been shown to be effective against a wide range of cancer cell types and has minimal effects on normal cells. However, one of the limitations of 1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)- is its complex synthesis method, which can be time-consuming and expensive. Additionally, 1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)- has been shown to have some toxic effects on the liver, which can limit its use in certain types of experiments.
Orientations Futures
There are many potential future directions for research on 1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)-. One area of interest is the development of new cancer treatments based on 1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)-'s DNA intercalation properties. Researchers are also interested in studying the effects of 1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)- on different types of cancer cells and exploring its potential for combination therapy with other cancer drugs. Additionally, there is interest in developing new synthesis methods for 1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)- that are more efficient and cost-effective. Overall, 1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)- is a promising candidate for cancer research and has the potential to make significant contributions to the field of oncology.
Méthodes De Synthèse
The synthesis of 1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)- involves several steps, including the reaction of 9-acridinecarboxaldehyde with 4-(bis(2-chloroethyl)amino)phenylacetic acid to produce 9-acridinylamino-4-(bis(2-chloroethyl)amino)phenylacetic acid. This intermediate is then reacted with 1-hexanone to produce 1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)-. The synthesis of 1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)- is a complex process that requires careful attention to detail and strict adherence to safety protocols.
Applications De Recherche Scientifique
1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)- has been extensively studied for its potential applications in scientific research. It has been shown to have antitumor properties and has been used in cancer research to study the effects of DNA intercalation on tumor cells. 1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)- has also been used in studies of DNA damage and repair mechanisms, as well as in the development of new cancer treatments.
Propriétés
Numéro CAS |
125173-79-7 |
|---|---|
Nom du produit |
1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)- |
Formule moléculaire |
C29H31Cl2N3O |
Poids moléculaire |
508.5 g/mol |
Nom IUPAC |
6-(acridin-9-ylamino)-1-[4-[bis(2-chloroethyl)amino]phenyl]hexan-1-one |
InChI |
InChI=1S/C29H31Cl2N3O/c30-17-20-34(21-18-31)23-15-13-22(14-16-23)28(35)12-2-1-7-19-32-29-24-8-3-5-10-26(24)33-27-11-6-4-9-25(27)29/h3-6,8-11,13-16H,1-2,7,12,17-21H2,(H,32,33) |
Clé InChI |
ZBXRYMWSCXGVMN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCC(=O)C4=CC=C(C=C4)N(CCCl)CCCl |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCC(=O)C4=CC=C(C=C4)N(CCCl)CCCl |
Autres numéros CAS |
125173-79-7 |
Synonymes |
6-(acridin-9-ylamino)-1-[4-[bis(2-chloroethyl)amino]phenyl]hexan-1-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



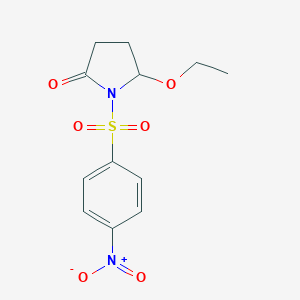
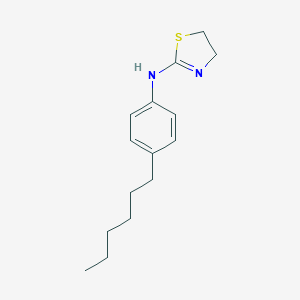
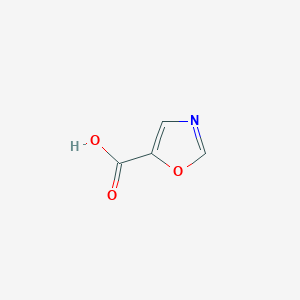

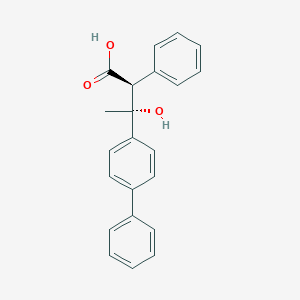
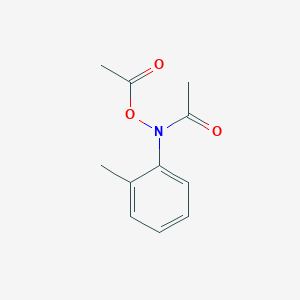
![3-[Cyclopentyl(ethyl)amino]phenol](/img/structure/B58323.png)
